molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7

3,3-Dimethyl-6-nitroindoline

Cat. No. B071290
Key on ui cas rn: 179898-72-7
M. Wt: 192.21 g/mol
InChI Key: OBRVKOVWGSBITQ-UHFFFAOYSA-N
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Patent
US08629289B2

Procedure details

A solution of 3,3-dimethyl-6-nitroindoline (Example 4, 190.5 g) in 1200 mL IPAC, Et3N (200.6 g) was charged to a 1-L jacketed reactor, followed by the drop-wise addition of acetyl chloride (155.4 g) while maintaining reaction temperature<25° C. The reaction contents were stirred for 1 h at 20-25° C. 1200 mL D.I. water was charged slowly at T<30° C. to form a suspension. The product was isolated by filtration. Wet cake was washed with D.I. water (200 mL×2) and heptane (200 mL), and was dried at 50° C. under vacuum until constant weight. (193 g, 83.2 wt % adjusted yield, 99.15 A %, 99.5 wt % (dry))
Quantity
190.5 g
Type
reactant
Reaction Step One
Name
Quantity
200.6 g
Type
reactant
Reaction Step One
Quantity
155.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][CH2:3]1.CCN(CC)CC.[C:22](Cl)(=[O:24])[CH3:23]>O>[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[N:4]([C:22](=[O:24])[CH3:23])[CH2:3]1

Inputs

Step One
Name
Quantity
190.5 g
Type
reactant
Smiles
CC1(CNC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
200.6 g
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
155.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
were stirred for 1 h at 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature<25° C
CUSTOM
Type
CUSTOM
Details
The reaction contents
CUSTOM
Type
CUSTOM
Details
to form a suspension
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
Wet cake was washed with D.I
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (200 mL×2) and heptane (200 mL), and was dried at 50° C. under vacuum until constant weight
CUSTOM
Type
CUSTOM
Details
(193 g, 83.2 wt % adjusted yield
CUSTOM
Type
CUSTOM
Details
99.15 A %, 99.5 wt % (dry))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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